Cas no 2228121-68-2 (2-amino-2-(4-bromo-2-{(tert-butoxy)carbonylamino}phenyl)acetic acid)

2-Amino-2-(4-bromo-2-{(tert-butoxy)carbonylamino}phenyl)acetic acid is a specialized intermediate in organic synthesis, particularly valuable in peptide and pharmaceutical research. Its structure features a bromo-substituted aromatic ring and a tert-butoxycarbonyl (Boc) protected amino group, offering selective reactivity for further functionalization. The presence of both amino and carboxylic acid moieties enhances its utility as a building block for constructing complex molecules. The Boc group ensures stability during synthetic transformations while allowing facile deprotection under mild acidic conditions. This compound is particularly advantageous in medicinal chemistry for the development of targeted bioactive molecules, owing to its compatibility with standard coupling reagents and its role in introducing chiral centers.
2-amino-2-(4-bromo-2-{(tert-butoxy)carbonylamino}phenyl)acetic acid structure
2228121-68-2 structure
Product Name:2-amino-2-(4-bromo-2-{(tert-butoxy)carbonylamino}phenyl)acetic acid
CAS No:2228121-68-2
MF:C13H17BrN2O4
MW:345.189082860947
CID:6560603
PubChem ID:165606735
Update Time:2025-05-24

2-amino-2-(4-bromo-2-{(tert-butoxy)carbonylamino}phenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-2-(4-bromo-2-{(tert-butoxy)carbonylamino}phenyl)acetic acid
    • EN300-1888007
    • 2228121-68-2
    • 2-amino-2-(4-bromo-2-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid
    • Inchi: 1S/C13H17BrN2O4/c1-13(2,3)20-12(19)16-9-6-7(14)4-5-8(9)10(15)11(17)18/h4-6,10H,15H2,1-3H3,(H,16,19)(H,17,18)
    • InChI Key: BZNZLVKOJDUNEW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C(C(=O)O)N)=C(C=1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 344.03717g/mol
  • Monoisotopic Mass: 344.03717g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 102Ų

2-amino-2-(4-bromo-2-{(tert-butoxy)carbonylamino}phenyl)acetic acid Pricemore >>

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Additional information on 2-amino-2-(4-bromo-2-{(tert-butoxy)carbonylamino}phenyl)acetic acid

Introduction to 2-amino-2-(4-bromo-2-{(tert-butoxy)carbonylamino}phenyl)acetic acid (CAS No. 2228121-68-2)

2-amino-2-(4-bromo-2-{(tert-butoxy)carbonylamino}phenyl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228121-68-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its complex aromatic and amino functional groups, which contribute to its unique chemical properties and potential biological activities. The presence of both tert-butoxy carbonyl and bromo substituents on a phenyl ring, coupled with an acetic acid moiety, makes it a versatile intermediate in the synthesis of more complex pharmacophores.

The structural framework of 2-amino-2-(4-bromo-2-{(tert-butoxy)carbonylamino}phenyl)acetic acid incorporates several key features that are highly relevant to modern drug discovery. The 4-bromo substituent on the phenyl ring enhances electrophilic aromatic substitution reactions, allowing for further derivatization, while the (tert-butoxy)carbonylamino group serves as a protective group for the amino function, ensuring stability during synthetic manipulations. Additionally, the terminal acetic acid moiety provides a reactive site for further functionalization or conjugation with other biomolecules.

In recent years, there has been growing interest in developing novel therapeutic agents that target specific biological pathways. The compound CAS No. 2228121-68-2 has been explored as a potential building block in the synthesis of small-molecule inhibitors and modulators. Its structural motif is reminiscent of molecules that have shown promise in preclinical studies as candidates for treating various diseases, including inflammatory disorders and neurodegenerative conditions. The aromatic system, particularly the brominated phenyl ring, is known to interact with biological targets such as kinases and transcription factors, which are often implicated in disease mechanisms.

One of the most compelling aspects of 2-amino-2-(4-bromo-2-{(tert-butoxy)carbonylamino}phenyl)acetic acid is its utility in peptide mimetics and peptidomimetics. The incorporation of an amino group at the alpha position relative to the carboxylic acid can mimic peptide bonds, allowing for the design of constrained analogs that exhibit improved pharmacokinetic properties. This concept has been leveraged in the development of protease inhibitors and other enzyme-targeting agents. Furthermore, the tert-butoxycarbonyl (Boc) protection on the amino group ensures that it remains unreactive under harsh conditions, facilitating multi-step synthetic routes without premature deprotection.

The bromo substituent on the phenyl ring is particularly valuable in medicinal chemistry due to its reactivity in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental tools for constructing biaryl structures, which are prevalent in many bioactive molecules. By employing palladium-catalyzed coupling strategies, researchers can introduce diverse aryl groups adjacent to the bromine atom, generating libraries of derivatives with tailored biological activities. Such combinatorial approaches have been instrumental in identifying novel lead compounds for drug development.

Recent advancements in computational chemistry have further enhanced the utility of CAS No. 2228121-68-2 as a starting material for drug discovery. Molecular modeling studies have demonstrated that derivatives of this compound can interact with specific binding pockets on target proteins through hydrophobic interactions and hydrogen bonding networks. For instance, computational docking experiments suggest that certain analogs may inhibit kinases by occupying ATP-binding sites or modulate G-protein coupled receptors (GPCRs) through their aromatic systems. These insights have guided experimental efforts toward optimizing potency and selectivity.

The synthesis of 2-amino-2-(4-bromo-2-{(tert-butoxy)carbonylamino}phenyl)acetic acid involves multi-step organic transformations that highlight its synthetic versatility. Key steps typically include bromination of a precursor phenol derivative followed by introduction of the Boc-amino group via reductive amination or similar methods. The final step often involves hydrolysis or deprotection to yield the free amino acid analog. Each synthetic step must be carefully optimized to ensure high yields and purity, as impurities can adversely affect downstream applications.

In clinical research settings, derivatives of this compound have been investigated for their potential therapeutic effects. Preclinical studies have shown that certain analogs exhibit anti-inflammatory properties by inhibiting cytokine production or modulating immune cell signaling pathways. Additionally, there is evidence suggesting that these molecules may have neuroprotective effects, making them candidates for treating conditions such as Alzheimer's disease or Parkinson's disease. While these findings are promising, further research is needed to fully elucidate their mechanisms of action and clinical potential.

The role of CAS No. 2228121-68-2 in medicinal chemistry extends beyond simple intermediates; it serves as a scaffold for innovation. By systematically modifying its structure—such as varying substituents on the phenyl ring or altering the acetic acid moiety—researchers can explore new chemical space and uncover novel bioactivities. This approach aligns with current trends in drug discovery toward de novo design and structure-based optimization.

From a practical standpoint, the availability of high-quality starting materials like CAS No. 2228121-68-2 is crucial for academic and industrial research programs aiming to develop new therapeutics. Suppliers specializing in fine chemicals must ensure stringent quality control measures to meet the demands of pharmaceutical researchers who rely on consistent purity profiles for their synthetic endeavors.

The future directions for research involving 2-amino-2-(4-bromo-2-{(tert-butoxy)carbonylamino}phenyl)acetic acid are likely to focus on expanding its applications in drug discovery and therapeutic development. Advances in synthetic methodologies will enable more efficient access to complex derivatives, while interdisciplinary collaborations between chemists, biologists, and computer scientists will accelerate the translation of laboratory findings into clinical candidates.

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